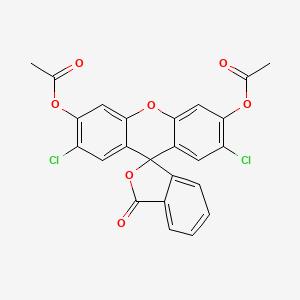

2',7'-ジクロロフルオレセインジアセテート

概要

説明

2',7'-ジクロロフルオレセインジアセテートは、科学研究で広く使用されている細胞透過性蛍光プローブです。 特に、活性酸素種の検出や細胞内の酸化ストレスの評価に役立ちます 。 この化合物は、細胞エステラーゼによって加水分解され、その後酸化されて高度に蛍光性の2',7'-ジクロロフルオレセインが形成されるまでは、非蛍光性です 。

科学的研究の応用

2’,7’-Dichlorofluorescein diacetate is extensively used in various fields of scientific research:

Chemistry: Used as a probe to study oxidative stress and redox reactions.

Biology: Employed in cell biology to detect reactive oxygen species and measure oxidative stress in cells.

作用機序

2',7'-ジクロロフルオレセインジアセテートの作用機序は、細胞内で蛍光性化合物に変換されることを伴います。

細胞への取り込み: この化合物は、細胞透過性であるため、細胞に入ります。

加水分解: 細胞エステラーゼはジアセテート基を加水分解し、2',7'-ジクロロジヒドロフルオレセインに変換します。

酸化: 活性酸素種は、2',7'-ジクロロジヒドロフルオレセインを酸化させて、高度に蛍光性の2',7'-ジクロロフルオレセインを形成します.

蛍光検出: 2',7'-ジクロロフルオレセインから放出される蛍光は、その後検出および測定され、細胞の酸化状態に関する洞察を提供します.

類似の化合物:

2',7'-ジクロロジヒドロフルオレセインジアセテート: 2',7'-ジクロロフルオレセインジアセテートの前駆体で、活性酸素種の検出に同様に使用されます.

ジヒドロエチジウム: スーパーオキシドアニオンを検出するために使用される別の蛍光プローブ.

MitoSOX Red: ミトコンドリアスーパーオキシドインジケーター.

独自性: 2',7'-ジクロロフルオレセインジアセテートは、活性酸素種を検出するための高い感度と特異性によりユニークです。 細胞への透過性と、酸化による高度に蛍光性の化合物への変換により、酸化ストレス研究の貴重なツールとなっています 。

生化学分析

Biochemical Properties

2’,7’-Dichlorofluorescein diacetate plays a significant role in biochemical reactions, particularly in the detection of oxygen-reactive species in response to oxidative metabolism . It interacts with various enzymes and proteins within the cell, undergoing de-esterification by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into 2’,7’-dichlorofluorescein .

Cellular Effects

2’,7’-Dichlorofluorescein diacetate has profound effects on various types of cells and cellular processes. It influences cell function by detecting the generation of reactive oxygen intermediates in cells like neutrophils and macrophages . It also impacts cell signaling pathways, gene expression, and cellular metabolism by quantifying the overall oxidative stress in cells .

Molecular Mechanism

The mechanism of action of 2’,7’-Dichlorofluorescein diacetate involves its conversion to a highly fluorescent compound upon oxidation . This process includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The non-fluorescent compound is converted to the highly fluorescent 2’,7’-dichlorofluorescein upon oxidation .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2’,7’-Dichlorofluorescein diacetate can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Metabolic Pathways

2’,7’-Dichlorofluorescein diacetate is involved in the metabolic pathway related to the detection of oxygen-reactive species It interacts with enzymes and cofactors during this process

Transport and Distribution

2’,7’-Dichlorofluorescein diacetate is transported and distributed within cells and tissues. It crosses the cell membrane through passive diffusion followed by deacetylation

Subcellular Localization

準備方法

合成経路と反応条件: 2',7'-ジクロロフルオレセインジアセテートの合成は、通常、2',7'-ジクロロフルオレセインのアセチル化を含みます。 反応は、ピリジンなどの塩基の存在下で無水酢酸を使用して行われます 。反応条件は、一般的に、分解を防ぎ、高収率を確保するために、反応混合物を低温に維持することを含みます。

工業生産方法: 2',7'-ジクロロフルオレセインジアセテートの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、製品の純度と一貫性を確保するための厳しい品質管理対策が含まれます。 この化合物は、多くの場合、固体形で製造され、安定性を維持するために光や湿気から保護する条件下で保管されます 。

化学反応の分析

反応の種類: 2',7'-ジクロロフルオレセインジアセテートは、いくつかの重要な反応を受けます。

加水分解: この化合物は、細胞エステラーゼによって加水分解されて2',7'-ジクロロジヒドロフルオレセインを形成します。

酸化: 加水分解された生成物は、その後、活性酸素種によって酸化されて蛍光性の2',7'-ジクロロフルオレセインを形成します.

一般的な試薬と条件:

加水分解: 細胞内のエステラーゼによって触媒されます。

主要な生成物:

2',7'-ジクロロジヒドロフルオレセイン: 加水分解後に生成されます。

2',7'-ジクロロフルオレセイン: 酸化後に生成されます.

4. 科学研究における用途

2',7'-ジクロロフルオレセインジアセテートは、科学研究のさまざまな分野で広く使用されています。

化学: 酸化ストレスとレドックス反応を研究するためのプローブとして使用されます。

生物学: 細胞生物学で、活性酸素種の検出と細胞内の酸化ストレスの測定に使用されます.

類似化合物との比較

2’,7’-Dichlorodihydrofluorescein diacetate: A precursor to 2’,7’-dichlorofluorescein diacetate, used similarly for detecting reactive oxygen species.

Dihydroethidium: Another fluorescent probe used for detecting superoxide anions.

MitoSOX Red: A mitochondrial superoxide indicator.

Uniqueness: 2’,7’-Dichlorofluorescein diacetate is unique due to its high sensitivity and specificity for detecting reactive oxygen species. Its ability to permeate cells and its conversion to a highly fluorescent compound upon oxidation make it a valuable tool in oxidative stress research .

特性

IUPAC Name |

(6'-acetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14Cl2O7/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVUBYASAICPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174389 | |

| Record name | Diacetyldichlorofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044-85-1 | |

| Record name | Diacetyldichlorofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetyldichlorofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',7'-Dichlorofluorescein 3',6'-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2',7'-Dichlorofluorescein diacetate (DCFDA) detect ROS?

A: 2',7'-Dichlorofluorescein diacetate (DCFDA) itself is non-fluorescent. It readily diffuses into cells where it is deacetylated by endogenous esterases to 2',7'-dichlorofluorescein (DCFH). DCFH reacts with a variety of ROS, leading to the formation of the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). This fluorescence can be measured using techniques like flow cytometry or fluorescence microscopy. []

Q2: Can the DCFDA assay be affected by experimental conditions?

A: Yes, factors like cell lysis can significantly influence the results of the DCFDA assay. For example, lysing worms through sonication before the assay was found to overestimate ROS production compared to using whole worms. This is likely due to the release of transition metal ions, like iron, during lysis, which can participate in redox cycling and artificially increase ROS levels. [] Therefore, using whole organisms or cells is recommended for more accurate ROS measurements. []

Q3: What is the molecular formula and weight of 2',7'-Dichlorofluorescein diacetate (DCFDA)?

A: The molecular formula of 2',7'-Dichlorofluorescein diacetate (DCFDA) is C25H14Cl2O9, and its molecular weight is 529.3 g/mol. []

Q4: What are the key spectroscopic properties of DCFDA and DCF?

A4: DCFDA itself is non-fluorescent. Upon reaction with ROS, it forms DCF, which exhibits a strong absorption band around 500 nm and emits green fluorescence with a peak around 525 nm. These spectral properties make DCF readily detectable by various fluorescence-based techniques.

Q5: Is 2',7'-Dichlorofluorescein diacetate (DCFDA) compatible with live-cell imaging?

A: Yes, 2',7'-Dichlorofluorescein diacetate (DCFDA)'s cell permeability allows its use in live-cell imaging to monitor real-time ROS changes within cells. Confocal laser microscopy has been successfully employed to visualize DCF fluorescence in various cell types, including onion epidermal cells and Arabidopsis protoplasts. []

Q6: What factors can impact the stability of 2',7'-Dichlorofluorescein diacetate (DCFDA)?

A6: 2',7'-Dichlorofluorescein diacetate (DCFDA) can be sensitive to light and temperature. Storage in the dark at low temperatures (-20°C) is recommended to maintain its stability. Additionally, exposure to certain solvents or oxidizing agents can lead to DCFDA degradation.

Q7: What are the main applications of 2',7'-Dichlorofluorescein diacetate (DCFDA) in biological research?

A7: 2',7'-Dichlorofluorescein diacetate (DCFDA) is widely used for:

- Measuring oxidative stress: It helps assess overall ROS levels in cells and tissues exposed to various stressors, such as UV radiation, toxins, or disease conditions. [, , ]

- Screening for antioxidants: By monitoring DCF fluorescence, researchers can evaluate the efficacy of potential antioxidants in mitigating ROS production induced by different stimuli. [, ]

- Investigating signaling pathways: DCFDA aids in elucidating the role of ROS in cell signaling pathways associated with various cellular processes, including apoptosis, proliferation, and inflammation. [, ]

- Monitoring drug toxicity: It helps determine the potential of drugs or other compounds to induce oxidative stress in cells and tissues. [, ]

Q8: What cell-based assays utilize DCFDA for ROS detection?

A8: Numerous cell-based assays employ DCFDA for ROS detection, including:

- Flow cytometry: Measures DCF fluorescence at the single-cell level, providing information on ROS levels within a cell population. [, ]

- Fluorescence microscopy: Allows for visualizing the spatial distribution of ROS within cells and tissues. [, ]

Q9: Are there any examples of DCFDA use in animal models?

A: Yes, DCFDA has been used in animal models to study oxidative stress in various diseases. For instance, in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, DCFDA helped visualize and quantify H2O2 in the optic nerve, revealing the antioxidant effects of spermidine treatment. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。